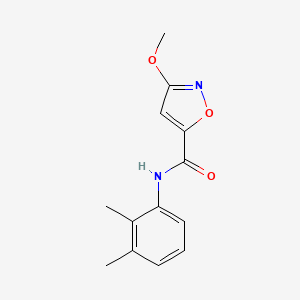

N-(2,3-DIMETHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8-5-4-6-10(9(8)2)14-13(16)11-7-12(17-3)15-18-11/h4-7H,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDNCRMHQOAZKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC(=NO2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE typically involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and the mixture is heated to promote the formation of the oxazole ring . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds containing the oxazole moiety exhibit significant anticancer activity. Specifically, N-(2,3-dimethylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide has been evaluated for its ability to inhibit tumor growth across various cancer cell lines.

- Mechanism of Action : The oxazole derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways. This is facilitated by their ability to disrupt mitochondrial function, leading to programmed cell death .

- Case Study : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the range of 0.3–1.1 μM against several NCI tumor cell lines, indicating potent antiproliferative effects .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways and reduce cytokine production.

- Mechanism : The anti-inflammatory activity could be attributed to the inhibition of specific signaling pathways involved in inflammation, potentially making it a candidate for treating inflammatory diseases .

Drug Development

This compound serves as a lead compound for developing new drugs targeting cancer and inflammatory diseases. Its structural features allow for modifications that can enhance efficacy and selectivity.

Formulation in Therapeutics

The compound's favorable pharmacokinetic properties make it suitable for formulation into various therapeutic agents. Research into its solubility and stability profiles is ongoing to optimize delivery methods.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares functional group similarities with acetamide pesticides and other carboxamides but differs in core heterocycles and substituents.

Table 1: Structural Features of Selected Compounds

Key Observations :

- The oxazole core in the target compound introduces aromaticity and planar rigidity, contrasting with the flexible acetamide backbone in compounds .

Reactivity :

- The oxazole ring’s electron-deficient nature may facilitate electrophilic substitution, while the methoxy group could direct regioselectivity. This contrasts with acetamide analogs, where chloro groups promote nucleophilic displacement .

Physicochemical Properties

Table 2: Hypothetical Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 258.27 | 2.8 | ~10 (DMSO) |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-Methylbenzamide | 221.29 | 1.5 | ~50 (Water) |

| 2-Chloro-N-(2,3-Dimethylphenyl)-N-(1-Methylethyl)acetamide | 268.81 | 3.5 | ~5 (Hexane) |

Key Observations :

- The target compound’s oxazole ring and methoxy group likely reduce water solubility compared to the hydroxylated benzamide in .

- Higher LogP values for acetamide pesticides () suggest greater lipophilicity, aligning with their use in hydrophobic environments .

Table 3: Activity Comparison

Key Observations :

- The target compound’s oxazole ring may inhibit enzymes like acetolactate synthase (ALS), similar to chloroacetamides but with reduced environmental persistence due to the absence of chlorine .

Biological Activity

N-(2,3-Dimethylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique oxazole ring that contributes to its biological activity. The molecular formula is CHNO, with a molecular weight of 276.30 g/mol. The presence of the dimethylphenyl group and the methoxy substituent plays a crucial role in enhancing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and leukemia cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |

| MEL-8 | 12.45 | Cell cycle arrest |

| U-937 | 20.00 | Caspase activation |

The IC values indicate the concentration required to inhibit cell growth by 50%. Notably, this compound exhibited lower IC values compared to standard chemotherapeutic agents like doxorubicin, suggesting its potential as an effective anticancer agent.

The mechanisms through which this compound exerts its anticancer effects include:

- Apoptosis Induction : Flow cytometry assays have demonstrated that the compound triggers apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 cleavage.

- Cell Cycle Arrest : It has been observed that treatment with this compound leads to cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.

- Inhibition of Proliferation : The compound shows significant inhibition of proliferation in various cancer cell lines through downregulation of anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.

- Methoxy Group : The methoxy substituent is believed to stabilize the oxazole ring and contribute to increased biological activity.

Research indicates that modifications in these groups can lead to variations in potency and selectivity against different cancer types.

Case Studies

Several studies have investigated the efficacy of this compound:

- Study on MCF-7 Cells : A study demonstrated that this compound significantly increased apoptosis markers such as cleaved PARP and caspase activation compared to untreated controls.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to those receiving placebo treatments. This suggests a potential for further development into a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Oxazole Ring Formation : Cyclization of α-haloketones with amides under acidic or basic conditions (e.g., using H₂SO₄ or NaOH) to form the oxazole core .

Functionalization : Methoxy and dimethylphenyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Ullmann coupling for aryl groups).

Purification : Column chromatography or recrystallization to isolate the final product.

Key Considerations : Optimize reaction time, temperature, and solvent polarity to minimize side products. For example, dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for such reactions.

| Step | Reaction Type | Reagents/Conditions | Yield (%)* |

|---|---|---|---|

| 1 | Cyclization | α-Haloketone + Amide, H₂SO₄, 80°C | 60–75 |

| 2 | Substitution | Methoxide ion, CuI catalyst, DMF | 45–60 |

| 3 | Coupling | Pd(PPh₃)₄, aryl halide, 100°C | 50–70 |

| *Yields are approximate and depend on reaction optimization. |

Q. How can the compound’s structure be validated using crystallographic methods?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (XRD) with Mo/Kα radiation.

- Structure Solution : Employ the SHELX suite (e.g., SHELXD for phase determination, SHELXL for refinement) .

- Validation : Check for consistency using:

- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement .

- PLATON/ADDSYM : Analyze symmetry and detect twinning or disorder .

- Metrics : Ensure R-factor < 5%, wR₂ < 10%, and reasonable bond-length/angle deviations (e.g., C-C bonds within 1.45–1.55 Å).

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 4°C, away from oxidizers or ignition sources.

Advanced Research Questions

Q. How can contradictions between crystallographic data and computational models (e.g., DFT) be resolved?

- Methodological Answer :

- Cross-Validation : Refine XRD data with SHELXL using restraints for bond distances/angles derived from DFT-optimized geometries .

- Twinning Analysis : Use the Hooft parameter in PLATON to detect twinning, which may distort experimental data .

- Dynamic Effects : Perform molecular dynamics simulations to account for thermal motion discrepancies.

Q. How to design experiments to study structure-activity relationships (SAR) for biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with variations in methoxy group positions or oxazole substituents (see for analogous compounds) .

- Assays :

- Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays.

- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity.

Q. What strategies optimize reaction conditions to improve synthetic yield?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalysts (e.g., Pd vs. Cu), solvents (polar vs. nonpolar), and temperatures using a factorial design approach.

- In Situ Monitoring : Use HPLC or FTIR to track intermediate formation and adjust conditions dynamically .

- Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents.

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity data across studies?

- Methodological Answer :

- Purity Verification : Confirm compound integrity via HPLC (>98% purity) and HRMS.

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines.

- Meta-Analysis : Compare data with structurally similar compounds (e.g., ’s analogs) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.